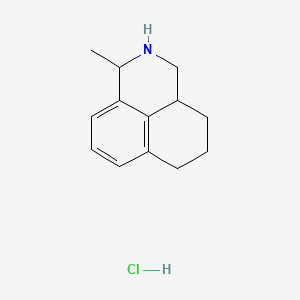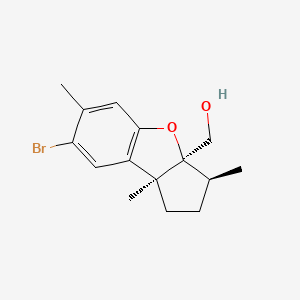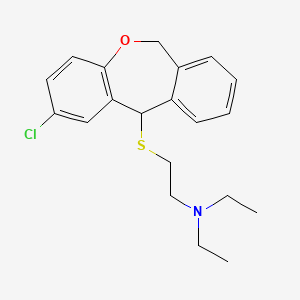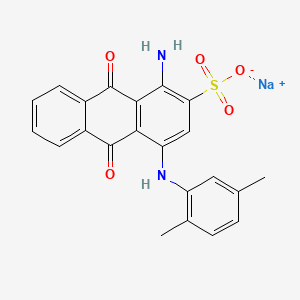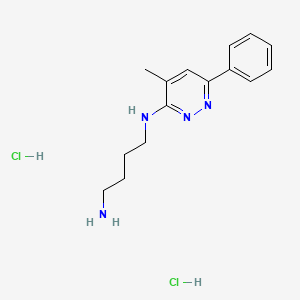
8-Hydroxyoxycodone, 8alpha-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyoxycodone, 8alpha- is a derivative of oxycodone, a well-known opioid analgesic. This compound is characterized by the presence of a hydroxyl group at the 8th position in the alpha configuration. It is a semi-synthetic opioid, derived from thebaine, and is primarily used for its potent analgesic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyoxycodone, 8alpha- typically involves the hydroxylation of oxycodone. One common method includes the use of a palladium-catalyzed hydroxylation reaction. The reaction conditions often involve the use of a palladium catalyst, formic acid, and hydrogen gas at temperatures ranging from 15 to 50°C .
Industrial Production Methods
Industrial production of 8-Hydroxyoxycodone, 8alpha- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxyoxycodone, 8alpha- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
8-Hydroxyoxycodone, 8alpha- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of new pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 8-Hydroxyoxycodone, 8alpha- involves its binding to μ-opioid receptors in the central nervous system. This binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels, which in turn reduces neuronal excitability and pain perception. The compound also upregulates GABA B receptor expression, enhancing its analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxycodone: A parent compound with similar analgesic properties.
Hydrocodone: Another opioid analgesic with a similar mechanism of action.
Oxymorphone: A metabolite of oxycodone with potent analgesic effects.
Uniqueness
8-Hydroxyoxycodone, 8alpha- is unique due to its specific hydroxylation at the 8th position, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to its parent compound, oxycodone .
Propriétés
Numéro CAS |
865844-01-5 |
|---|---|
Formule moléculaire |
C18H21NO5 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4R,4aS,5R,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13-,16+,17+,18+/m1/s1 |
Clé InChI |
SVFULCKGJOWFGT-XZFSWKSHSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=O)C[C@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |
SMILES canonique |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



